molecular formula C10H12N4O3 B2674950 2-azido-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1325304-00-4

2-azido-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2674950
CAS RN: 1325304-00-4
M. Wt: 236.231
InChI Key: PRBGMOOFMKQZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-azido-N-(3,5-dimethoxyphenyl)acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O3 and a molecular weight of 236.23 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C10H12N4O3 . For a more detailed analysis, including atomic coordinates and displacement parameters, crystallographic data would be required .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (236.23) and molecular formula (C10H12N4O3) . More specific properties like boiling point, melting point, flash point, and density are not provided in the available data.

Scientific Research Applications

Synthesis and Biological Activity

Azido analogues, like those related to "2-azido-N-(3,5-dimethoxyphenyl)acetamide," have been synthesized for use in photoaffinity labeling to identify molecular targets of certain biochemical receptors. For instance, the synthesis of azido analogues of 5,6-dimethylxanthenone-4-acetic acid aimed at identifying its biochemical receptors demonstrates this compound's utility in revealing interactions within biological systems (Palmer et al., 2007).

Oligosaccharide Synthesis

The use of 2-azido derivatives in the synthesis of oligosaccharides highlights their importance in the field of carbohydrate chemistry. A study on the application of 2-azido-2-deoxythioglycosides for β-glycoside formation and oligosaccharide synthesis underscores the role of azido compounds in facilitating complex carbohydrate assembly, which is crucial for developing glycoconjugate materials and understanding biological recognition processes (Mong et al., 2012).

Antioxidant Compound Synthesis

Research on the enzymatic modification of phenolic compounds like 2,6-dimethoxyphenol, which bears structural similarities to the azido compound , for producing dimers with high antioxidant capacity demonstrates the potential of azido derivatives in generating bioactive compounds with enhanced functionalities (Adelakun et al., 2012).

Environmental Applications

Azido compounds have been explored for environmental applications as well. The development of a new fluorescent probe for sensitive detection of carbonyl compounds in water samples illustrates the adaptability of azido-functionalized materials in environmental monitoring and analysis (Houdier et al., 2000).

Antibacterial and Antifungal Studies

Moreover, azido derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. The synthesis and assessment of various azido compounds for their efficacy against bacterial and fungal pathogens highlight the broad spectrum of biological activities exhibited by these compounds (Muruganandam et al., 2013).

Mechanism of Action

The mechanism of action of “2-azido-N-(3,5-dimethoxyphenyl)acetamide” is not specified in the available data. It’s used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.

Safety and Hazards

“2-azido-N-(3,5-dimethoxyphenyl)acetamide” is intended for research use only and is not intended for diagnostic or therapeutic use . Any safety and hazard information would be provided in the compound’s Safety Data Sheet .

properties

IUPAC Name

2-azido-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-16-8-3-7(4-9(5-8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBGMOOFMKQZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.